

Methoxymethyltrimethylsilane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxymethyltrimethylsilane**

Cat. No.: **B088755**

[Get Quote](#)

CAS Number: 14704-14-4 Molecular Formula: C₅H₁₄OSi

This technical guide provides an in-depth overview of **Methoxymethyltrimethylsilane**, a versatile reagent in organic synthesis with applications in the development of pharmaceutically relevant compounds. The document details its chemical structure, physical and spectroscopic properties, and provides a key experimental protocol for its application in the synthesis of polysubstituted pyrrolidines, a class of compounds with significant potential in drug discovery.

Core Data and Molecular Structure

Methoxymethyltrimethylsilane, also known as (Trimethylsilyl)methyl methyl ether, is an organosilicon compound featuring a methoxymethyl group attached to a trimethylsilyl moiety. Its unique structure allows it to serve as a stable precursor to azomethine ylides, which are valuable intermediates in cycloaddition reactions for the synthesis of nitrogen-containing heterocycles.

Molecular Structure:

The linear formula for **Methoxymethyltrimethylsilane** is CH₃OCH₂Si(CH₃)₃.

Physical and Chemical Properties:

The following table summarizes the key physical and chemical properties of **Methoxymethyltrimethylsilane**.

Property	Value	Reference
Molecular Weight	118.25 g/mol	
Appearance	Colorless liquid	
Density	0.758 g/mL at 25 °C	
Boiling Point	83 °C at 740 mmHg	
Refractive Index	n _{20/D} 1.39	
SMILES	COC--INVALID-LINK--(C)C	
InChI	InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3	
InChIKey	PPNQXAYCPNTVHH-UHFFFAOYSA-N	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Methoxymethyltrimethylsilane**. The following tables summarize its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

¹H NMR Spectroscopy:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.2	s	3H	O-CH ₃
~2.9	s	2H	O-CH ₂ -Si
~0.0	s	9H	Si(CH ₃) ₃

¹³C NMR Spectroscopy:

Chemical Shift (ppm)	Assignment
~65	O-CH ₂ -Si
~58	O-CH ₃
~-2	Si(CH ₃) ₃

Mass Spectrometry (Electron Ionization):

m/z	Relative Intensity	Possible Fragment
103	High	[M - CH ₃] ⁺
75	High	[M - OCH ₃] ⁺
73	High	[Si(CH ₃) ₃] ⁺
45	High	[CH ₂ OCH ₃] ⁺

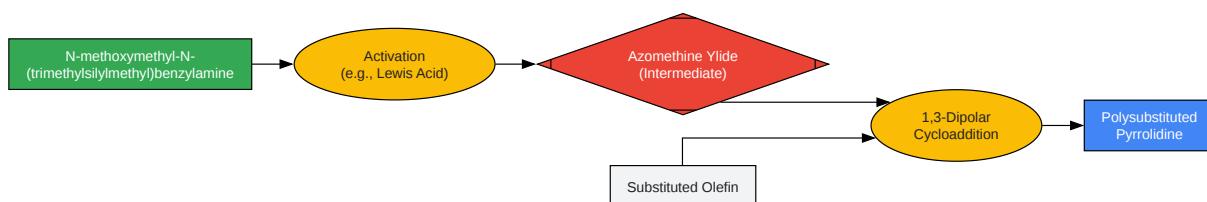
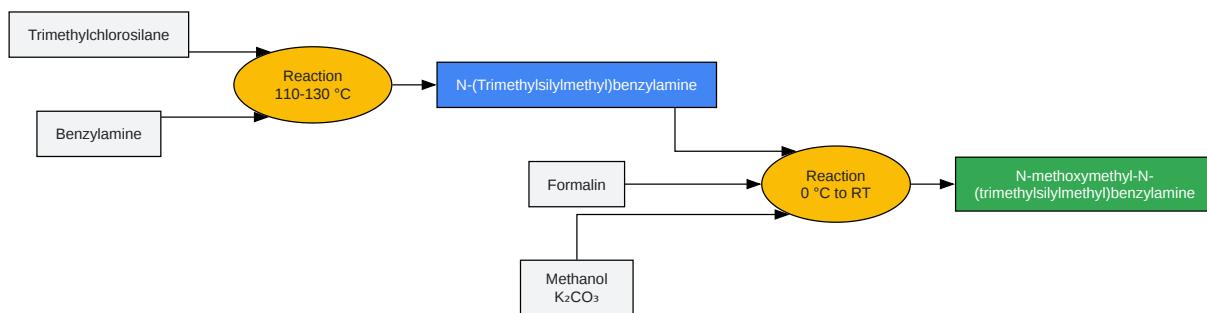
Application in the Synthesis of Polysubstituted Pyrrolidines

A significant application of **Methoxymethyltrimethylsilane** lies in its use as a precursor for the synthesis of N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine. This intermediate readily forms an azomethine ylide, which can then undergo a 1,3-dipolar cycloaddition reaction with various olefins to produce polysubstituted pyrrolidines. Pyrrolidine scaffolds are prevalent in many biologically active molecules and approved drugs, making this synthetic route highly relevant to drug development.

Experimental Protocol: Synthesis of N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine

This protocol is adapted from a patented procedure and outlines the synthesis of a key intermediate for pyrrolidine synthesis.

Step 1: Synthesis of N-(Trimethylsilylmethyl)benzylamine



- In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place trimethylchlorosilane.
- Under a nitrogen atmosphere, heat the trimethylchlorosilane to 85 °C.
- Slowly add benzylamine dropwise to the heated solution. The molar ratio of trimethylchlorosilane to benzylamine should be between 1:2 and 1:3.
- Maintain the reaction temperature between 110-130 °C and stir for several hours until the reaction is complete (monitored by TLC or GC).
- After completion, cool the reaction mixture and purify the product by vacuum distillation to obtain N-(trimethylsilylmethyl)benzylamine.

Step 2: Synthesis of N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine

- In a three-necked flask under a nitrogen atmosphere, place formalin (37% formaldehyde solution).
- Cool the flask to 0 °C and slowly add the N-(trimethylsilylmethyl)benzylamine synthesized in Step 1. The molar ratio of N-(trimethylsilylmethyl)benzylamine to formaldehyde should be approximately 1:1.5.
- Maintain the temperature at 0 °C and stir the reaction mixture for 1 hour.
- After 1 hour, add anhydrous potassium carbonate in portions, followed by the addition of methanol.
- Allow the reaction to stir overnight at room temperature.
- Filter the reaction mixture and separate the layers.
- The organic layer is concentrated under reduced pressure to remove methanol, yielding the crude product.
- Purify the crude product by vacuum distillation to obtain pure N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine as a colorless liquid.

Workflow and Reaction Pathway Diagrams

The following diagrams illustrate the synthesis of the azomethine ylide precursor and its subsequent application in the synthesis of polysubstituted pyrrolidines.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Methoxymethyltrimethylsilane: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088755#methoxymethyltrimethylsilane-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com